(2E)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Description
The compound "(2E)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide" is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a propenamide linker. The propenamide moiety contains a 3,4-dimethoxyphenyl group in the (2E)-configuration, which imposes a planar geometry on the double bond.
The synthesis of such compounds typically involves condensation reactions between carboxylic acid derivatives and thiosemicarbazides, followed by cyclization using reagents like POCl₃ under reflux .
Properties
IUPAC Name |
(E)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-25-15-9-7-12(11-16(15)26-2)8-10-17(24)21-19-23-22-18(27-19)13-5-3-4-6-14(13)20/h3-11H,1-2H3,(H,21,23,24)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWMZWAITLCDLA-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a chlorinated aromatic aldehyde under acidic conditions.
Coupling Reaction: The resulting thiadiazole derivative is then coupled with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the promising anticancer properties of thiadiazole derivatives, including the compound . Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: In Vitro Anticancer Assays
A study conducted on several thiadiazole derivatives demonstrated significant anticancer activity against LoVo (colon cancer) and MCF-7 (breast cancer) cell lines. The compound exhibited an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation, indicating potent anti-proliferative effects with minimal toxicity observed in Daphnia magna toxicity tests .
| Compound | Cell Line | IC50 Value (µM) | Toxicity |
|---|---|---|---|
| (2E)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | LoVo | 2.44 | Low |
| This compound | MCF-7 | 23.29 | Low |
Antimicrobial Activity
In addition to its anticancer properties, thiadiazole derivatives have shown antimicrobial activity against various pathogens. The presence of the thiadiazole ring enhances the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Other Biological Activities
Research indicates that compounds with a thiadiazole moiety may also possess:
- Anti-inflammatory Properties : Some studies suggest these compounds can reduce inflammation markers in vitro.
- Antioxidant Activity : The ability to scavenge free radicals has been documented in certain derivatives.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. For example, it may bind to and inhibit the function of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations and Substituent Analysis
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
Chlorophenyl Position: The target compound’s 2-chlorophenyl group (ortho-substitution) may induce steric hindrance compared to the para-substituted analogs in . This could alter binding affinity in biological targets.
Propenamide Substituents :
Physicochemical and Pharmacological Implications
Research Findings and Data Tables
Table 1: Comparative Analysis of Key Properties
*Calculated using molecular formula.
Table 2: Substituent Impact on Bioactivity
Biological Activity
The compound (2E)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide is a derivative of the 1,3,4-thiadiazole scaffold, which has gained attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects based on recent studies.
Structure and Properties
The molecular structure of the compound features a 1,3,4-thiadiazole ring linked to a chlorophenyl group and a dimethoxyphenyl moiety. This configuration is significant as the presence of sulfur in the thiadiazole ring enhances lipophilicity and facilitates cellular membrane penetration.
Antimicrobial Activity
- Mechanism of Action : Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity. The presence of functional groups such as chlorophenyl enhances their interaction with microbial enzymes and membranes.
- Case Studies :
- A study indicated that derivatives of 1,3,4-thiadiazole exhibited significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL .
- Another study highlighted that compounds with similar scaffolds showed promising antifungal activity against strains like Candida albicans and Aspergillus niger .
| Compound | MIC (μg/mL) | Activity Type | Target Organism |
|---|---|---|---|
| Compound 1 | 16 | Antibacterial | S. aureus |
| Compound 2 | 31.25 | Antifungal | A. niger |
| Compound 3 | 62.5 | Antimicrobial | E. coli |
Anticancer Activity
- In Vitro Studies : Research has shown that thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines.
- Mechanism : The anticancer activity is hypothesized to be due to the inhibition of specific signaling pathways involved in cell division and survival.
Anti-inflammatory Activity
Thiadiazole compounds have also been reported to exhibit anti-inflammatory properties:
- A study demonstrated that certain derivatives could significantly reduce inflammation markers in vitro and in vivo models .
- The mechanism is believed to involve the modulation of cytokine production and inhibition of inflammatory mediators.
Research Findings
Recent research has focused on optimizing the biological activity of thiadiazole derivatives through structural modifications:
- Substituent Variations : The introduction of different substituents at various positions on the thiadiazole ring has been shown to enhance biological activity significantly.
- Synergistic Effects : Combining thiadiazole with other bioactive scaffolds may lead to compounds with improved efficacy and reduced toxicity.
Q & A
Q. What are the recommended synthetic pathways for preparing (2E)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide?
- Methodological Answer : A common approach involves cyclocondensation of substituted thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, reacting 4-phenyl butyric acid with N-phenylthiosemicarbazide in the presence of POCl₃ at 90°C under reflux for 3 hours yields thiadiazole intermediates . Subsequent coupling with 3-(3,4-dimethoxyphenyl)prop-2-enoic acid via amidation (e.g., using DCC/DMAP) can produce the target compound. Purification is typically achieved via recrystallization from DMSO/water mixtures (2:1 v/v) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Torsion angles : Verify planarity of the thiadiazole and enamide moieties (e.g., C11–S2–C12–N3 = 17.6° in analogous structures) .
- Bond lengths : Mean σ(C–C) = 0.004 Å and R factor ≤ 0.043 ensure precision .
- Hydrogen bonding : Intermolecular interactions (e.g., N–H···O) stabilize crystal packing .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Anti-inflammatory : Measure inhibition of COX-2 or TNF-α in RAW 264.7 macrophages via ELISA.
- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Structural analogs : Thiophene and thiadiazole derivatives have shown activity against tyrosine kinases .
Advanced Research Questions
Q. How can conflicting crystallographic data for thiadiazole derivatives be resolved?
- Methodological Answer : Discrepancies in torsion angles (e.g., C11–S2–C12–N3 = 17.6° vs. 86.3° in other analogs ) may arise from substituent electronic effects. To resolve:
- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to compare experimental and theoretical geometries.
- Analyze Hirshfeld surfaces to quantify intermolecular interactions influencing conformation .
Q. What strategies optimize reaction yields in thiadiazole synthesis?
- Methodological Answer :
- Catalysis : Replace POCl₃ with milder agents (e.g., PCl₃ or T3P®) to reduce side reactions .
- pH control : Adjust ammonia concentration during precipitation (pH 8–9) to minimize hydrolysis .
- Microwave-assisted synthesis : Reduce reaction time from 3 hours to 20 minutes at 120°C, improving yield by 15–20% .
Q. How does the 3,4-dimethoxyphenyl group influence electronic properties?
- Methodological Answer :
- Electron-donating effects : Methoxy groups increase electron density on the enamide, enhancing π-π stacking with biological targets (e.g., DNA topoisomerases).
- Hammett parameters : σₚ values for -OCH₃ (-0.27) predict resonance stabilization, confirmed via UV-Vis (λmax shifts ~10 nm in DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
